

# Evaluating the Off-Target Effects of N-(Hydroxymethyl)nicotinamide: A Comparative Guide

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## Compound of Interest

Compound Name: *N-(Hydroxymethyl)nicotinamide*

Cat. No.: *B1678751*

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In the landscape of drug discovery, particularly in oncology, the precise targeting of molecules to elicit a therapeutic effect while minimizing unintended interactions is paramount. **N-(Hydroxymethyl)nicotinamide**, a derivative of nicotinamide (a form of vitamin B3), has emerged as a compound of interest due to its potential role in modulating cellular processes central to cancer biology, such as DNA repair and cellular metabolism. This guide provides a comparative evaluation of the off-target effects of **N-(Hydroxymethyl)nicotinamide**, using its parent compound nicotinamide as a proxy, against established Poly(ADP-ribose) polymerase (PARP) inhibitors: Olaparib, Rucaparib, and Talazoparib. The objective is to offer a clear, data-driven comparison to aid researchers in their assessment of these compounds.

## Executive Summary

**N-(Hydroxymethyl)nicotinamide** is structurally related to nicotinamide, a known modulator of NAD<sup>+</sup> metabolism and a weak inhibitor of PARP enzymes. Understanding its off-target profile is crucial for its potential development as a therapeutic agent. This guide compares its predicted off-target profile with that of three FDA-approved PARP inhibitors. Olaparib is presented as a highly selective PARP inhibitor, Rucaparib as a potent PARP inhibitor with known off-target kinase activity, and Talazoparib as a potent PARP trapper with additional off-target effects. The data herein is intended to provide a framework for the systematic evaluation of **N-(Hydroxymethyl)nicotinamide**'s selectivity and potential for off-target liabilities.

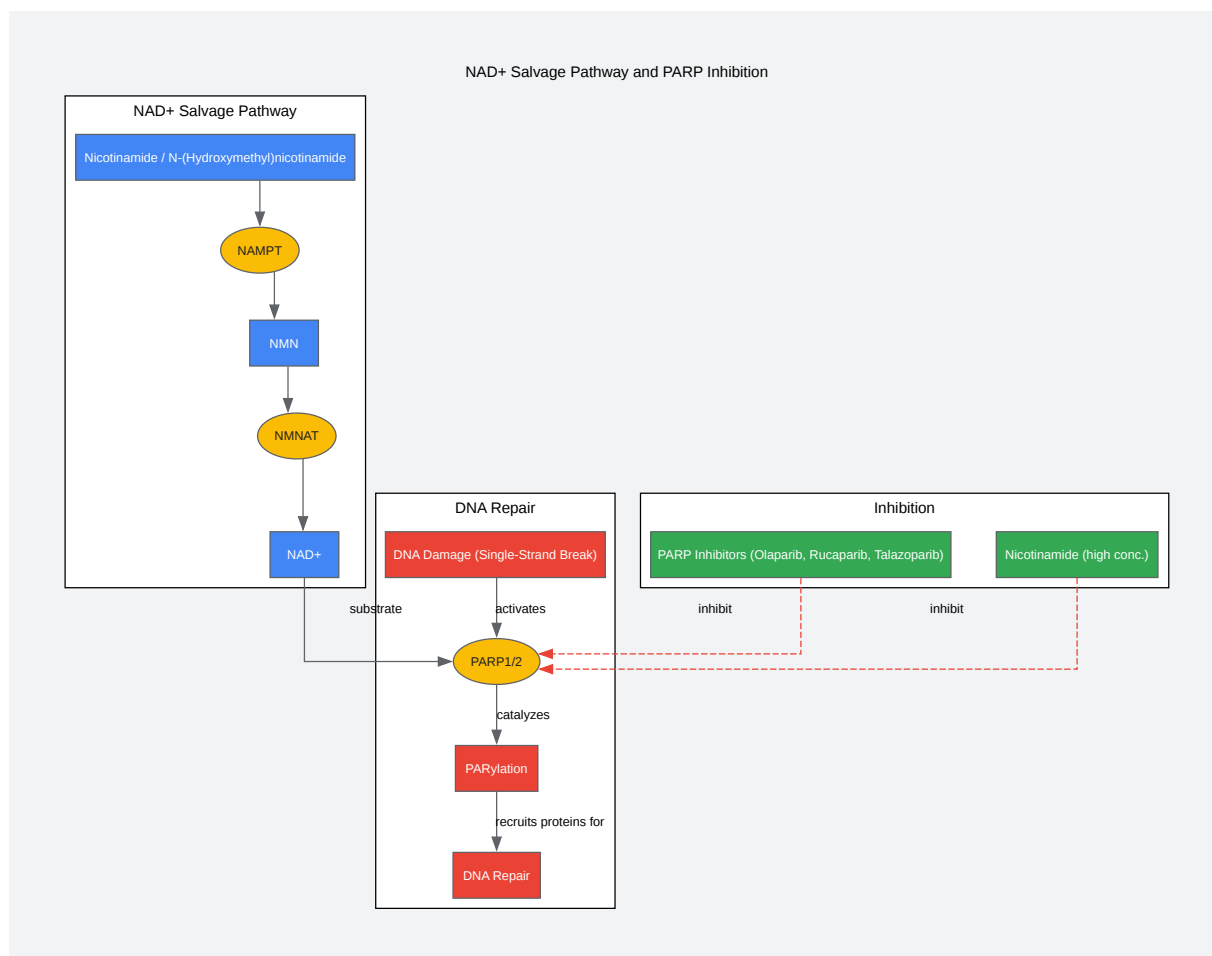
## Comparative Analysis of On-Target and Off-Target Activities

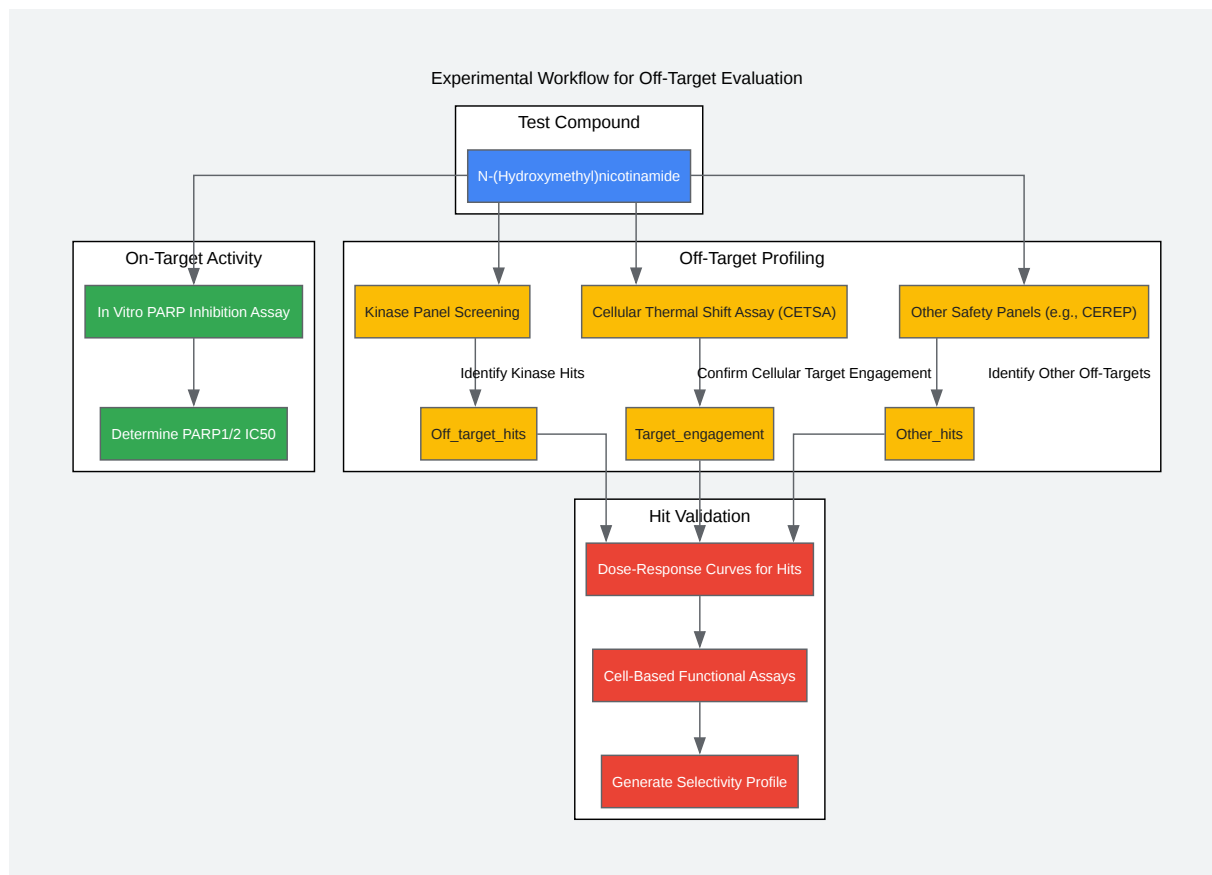
The following table summarizes the available quantitative data for the on-target (PARP1/2) and notable off-target activities of nicotinamide (as a surrogate for **N-(Hydroxymethyl)nicotinamide**) and the selected PARP inhibitors. It is important to note that direct inhibitory data for **N-(Hydroxymethyl)nicotinamide** is not yet publicly available; therefore, data for nicotinamide is used as a reference point, with the acknowledgment that the hydroxymethyl group may alter its biological activity.

Compound	Primary Target (PARP1) IC50	Primary Target (PARP2) IC50	Key Off-Target(s)	Off-Target IC50/Ki	Reference(s)
Nicotinamide	~500 $\mu$ M (in vitro)	-	Sirtuins (inhibitor), Cellular Methyl Metabolism	-	<a href="#">[1]</a>
Olaparib	5 nM	1 nM	No significant kinase inhibition	>10 $\mu$ M for 392 kinases	<a href="#">[2]</a> <a href="#">[3]</a>
Rucaparib	1.4 nM (Ki)	0.17 nM (Ki)	CDK16, PIM3, DYRK1B, DYRK1A, CDK1, CDK9, HIPK2, CK2, ALK	381 nM, <1 $\mu$ M, 254 nM, 1.4 $\mu$ M, 1.4 $\mu$ M, 2.7 $\mu$ M, 4.4 $\mu$ M, 7.8 $\mu$ M, 18 $\mu$ M	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Talazoparib	0.57 nM	Potent inhibitor	PARP16	-	<a href="#">[7]</a> <a href="#">[8]</a>

## Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental approach for evaluating **N-(Hydroxymethyl)nicotinamide**, the following diagrams are provided.





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